molecular formula C11H21NO4 B558439 Boc-d-tert-leucine CAS No. 124655-17-0

Boc-d-tert-leucine

Cat. No.: B558439
CAS No.: 124655-17-0
M. Wt: 231,28 g/mole
InChI Key: LRFZIPCTFBPFLX-ZETCQYMHSA-N
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Description

Boc-d-tert-leucine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid, is a derivative of the amino acid leucine. It is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions .

Biochemical Analysis

Biochemical Properties

Boc-d-tert-leucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in this compound can protect the amino group of the amino acid from non-specific reactions with other reactants . This compound is a derivative of L-tert-Leucine, a non-polar amino acid . Its tert-butyl group exhibits significant hydrophobicity and steric hindrance, enabling effective control of molecular conformation in chemical reactions .

Cellular Effects

This compound influences cell function by modulating insulin signaling and glucose use by skeletal muscle . It also plays a role in T cell activation during the development of an immune response .

Molecular Mechanism

The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Dosage Effects in Animal Models

Leucine, from which this compound is derived, has been shown to play a crucial role in regulating animal growth and development .

Metabolic Pathways

This compound is involved in various metabolic pathways. Leucine, from which this compound is derived, is known to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Subcellular Localization

Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-d-tert-leucine is typically synthesized by reacting d-tert-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with 4-dimethylaminopyridine as a catalyst . The reaction proceeds as follows:

d-tert-leucine+di-tert-butyl dicarbonateThis compound+CO2+H2O\text{d-tert-leucine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{this compound} + \text{CO}_2 + \text{H}_2\text{O} d-tert-leucine+di-tert-butyl dicarbonate→this compound+CO2​+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Scientific Research Applications

Boc-d-tert-leucine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

IUPAC Name

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426487
Record name boc-d-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124655-17-0
Record name boc-d-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124655-17-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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